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Compound of Interest

Compound Name: 2-Phenylethenyl benzoate

Cat. No.: B15434985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pure

cinnamyl benzoate ([(E)-3-phenylprop-2-enyl] benzoate). The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. The data is compiled from publicly available databases

and supplemented with predictive values based on analogous structures and established

spectroscopic principles.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for cinnamyl benzoate, covering

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15434985?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15434985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3060-3030 Medium Aromatic C-H Stretch

~3030-3010 Medium Vinylic C-H Stretch

~2950-2850 Weak Aliphatic C-H Stretch

~1715-1725 Strong C=O Ester Stretch

~1640 Medium C=C Alkene Stretch

~1600, ~1450 Medium-Weak Aromatic C=C Stretch

~1270, ~1110 Strong C-O Ester Stretch

~965 Strong
trans-Alkene C-H Bend (Out-

of-Plane)

~750-690 Strong
Aromatic C-H Bend (Out-of-

Plane)

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

8.10-8.05 Doublet 2H
Aromatic H (ortho to

C=O)

7.60-7.55 Triplet 1H
Aromatic H (para to

C=O)

7.50-7.40 Triplet 2H
Aromatic H (meta to

C=O)

7.45-7.25 Multiplet 5H
Phenyl H's on

cinnamyl group

6.70 Doublet of Triplets 1H
=CH- (alpha to

phenyl)

6.35 Doublet of Triplets 1H =CH- (beta to O)

4.90 Doublet 2H -O-CH₂-

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
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Chemical Shift (δ, ppm) Assignment

~166.5 C=O (Ester)

~136.2 Quaternary Aromatic C

~134.3 =CH- (alpha to phenyl)

~133.0 Aromatic CH (para to C=O)

~130.5 Quaternary Aromatic C

~129.8 Aromatic CH (ortho to C=O)

~128.6 Aromatic CH (meta to C=O)

~128.5 Aromatic CH (Phenyl on cinnamyl)

~128.1 Aromatic CH (Phenyl on cinnamyl)

~126.7 Aromatic CH (Phenyl on cinnamyl)

~123.3 =CH- (beta to O)

~65.2 -O-CH₂-

Table 4: Mass Spectrometry (GC-MS) Data[1]
Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

238 Low [M]⁺ (Molecular Ion)

117 High [C₉H₉]⁺ (Cinnamyl cation)

115 High [C₉H₇]⁺

105 High [C₇H₅O]⁺ (Benzoyl cation)

77 Medium [C₆H₅]⁺ (Phenyl cation)

Experimental Protocols
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The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR) or Thin Solid Film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Thin Solid Film):

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

Dissolve a small amount of pure cinnamyl benzoate in a volatile organic solvent (e.g.,

dichloromethane or acetone).

Apply a drop of the solution to the surface of one salt plate.

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty salt plate to subtract atmospheric and

solvent-related absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR Spectroscopy.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Accurately weigh approximately 5-10 mg of pure cinnamyl benzoate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
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Transfer the solution to a clean, dry 5 mm NMR tube.

Place the NMR tube in the spectrometer's probe.

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good

signal-to-noise ratio.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required

compared to the ¹H spectrum due to the low natural abundance of the ¹³C isotope.

Process the raw data (Fourier transformation, phase correction, and baseline correction) to

obtain the final spectra.

Mass Spectrometry (MS)
Method: Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Procedure:

Prepare a dilute solution of pure cinnamyl benzoate in a volatile organic solvent (e.g., ethyl

acetate or hexane).

Inject a small volume (e.g., 1 µL) of the solution into the GC injection port.

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column, which separates the components of the sample based on their boiling points and

interactions with the column's stationary phase.

As cinnamyl benzoate elutes from the column, it enters the mass spectrometer's ion source.

In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.
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A detector records the abundance of each ion, generating a mass spectrum.
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Caption: Workflow for the spectroscopic characterization of cinnamyl benzoate.
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Caption: Proposed fragmentation of cinnamyl benzoate in EI-MS.

To cite this document: BenchChem. [Spectroscopic Profile of Pure Cinnamyl Benzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15434985#spectroscopic-data-of-pure-cinnamyl-
benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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